TBDPS-CHC TBDPS-CHC TBDPS-CHC is a novel potent MCT1 inhibitor, exhibiting good single agent anticancer efficacy properties.
Brand Name: Vulcanchem
CAS No.:
VCID: VC1566214
InChI: InChI=1S/C26H25NO3Si/c1-26(2,3)31(23-10-6-4-7-11-23,24-12-8-5-9-13-24)30-22-16-14-20(15-17-22)18-21(19-27)25(28)29/h4-18H,1-3H3,(H,28,29)/b21-18+
SMILES: O=C(O)/C(C#N)=C/C1=CC=C(O[Si](C2=CC=CC=C2)(C(C)(C)C)C3=CC=CC=C3)C=C1
Molecular Formula: C26H25NO3Si
Molecular Weight: 427.575

TBDPS-CHC

CAS No.:

Cat. No.: VC1566214

Molecular Formula: C26H25NO3Si

Molecular Weight: 427.575

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

TBDPS-CHC -

Specification

Molecular Formula C26H25NO3Si
Molecular Weight 427.575
IUPAC Name (E)-3-(4-((tert-butyldiphenylsilyl)oxy)phenyl)-2-cyanoacrylic acid
Standard InChI InChI=1S/C26H25NO3Si/c1-26(2,3)31(23-10-6-4-7-11-23,24-12-8-5-9-13-24)30-22-16-14-20(15-17-22)18-21(19-27)25(28)29/h4-18H,1-3H3,(H,28,29)/b21-18+
Standard InChI Key ISJVSHIKNUAOEB-DYTRJAOYSA-N
SMILES O=C(O)/C(C#N)=C/C1=CC=C(O[Si](C2=CC=CC=C2)(C(C)(C)C)C3=CC=CC=C3)C=C1
Appearance Solid powder

Introduction

Chemical Structure and Properties

TBDPS-CHC is formally known as a silyl cyanocinnamic acid derivative where a tert-butyldiphenylsilyl (TBDPS) group is attached directly to the CHC structure . The TBDPS group is a widely used protecting group for alcohols in organic chemistry, recognized for its stability under various pH conditions . Its chemical formula includes the characteristic silyl ether structure with two phenyl groups and a tert-butyl group attached to the silicon atom.

The compound represents one of several silyl cyanocinnamic acid derivatives developed and evaluated as potential anticancer agents, with TBDPS-CHC (designated as compound 2a in some research) demonstrating particularly promising properties .

Synthesis and Development

The development of TBDPS-CHC originated from the recognition that tert-butyldiphenylsilyl (TBDPS) and tert-butyldimethylsilyl (TBS) ethers have long been utilized as hydroxyl protecting groups in organic chemistry due to their flexibility and stability under different pH conditions . Researchers envisioned that introducing an acid-stable TBDPS ether on the CHC phenolic hydroxyl group would increase its lipophilicity, metabolic stability, and ability to influence mitochondrial function while preserving MCT inhibitory characteristics .

The synthesis of TBDPS-CHC involves attaching the TBDPS group directly to the CHC structure, creating a compound designated as 2a in research literature . This synthetic approach differs from that of related compounds such as Ex-TBDPS-CHC (compound 2b), which contains a 2-carbon spacer ethyl group between the TBDPS moiety and the CHC core . The successful synthesis of these compounds enabled researchers to evaluate their biological properties and compare their efficacy with the parent compound CHC.

The synthetic strategy leverages the chemical stability of the TBDPS group, which has been shown to be unaffected by treatment with 80% acetic acid (which catalyzes the deprotection of other protecting groups) and 50% trifluoroacetic acid (TFA) . This high stability is attributed to the steric bulk of the groups surrounding the silicon atom, making TBDPS-CHC a metabolically stable compound suitable for biological applications .

Mechanism of Action

TBDPS-CHC primarily functions as a potent inhibitor of MCT1, a membrane protein that facilitates the transport of monocarboxylates such as lactate across cell membranes . Cancer cells often exhibit altered metabolism characterized by increased glycolysis and lactate production, a phenomenon known as the Warburg effect. The efficient export of lactate via MCTs is crucial for maintaining this metabolic phenotype, making MCT inhibition a promising strategy for cancer treatment .

The enhanced inhibitory effect of TBDPS-CHC on MCT1 compared to the parent compound CHC can be attributed to its improved binding affinity to the MCT1 protein. Computational modeling studies have provided insights into the binding interactions between TBDPS-CHC and MCT1. According to these studies, TBDPS-CHC demonstrates significantly higher binding affinity to MCT1 compared to CHC, with estimated binding affinities of -9.2 kcal/mol for TBDPS-CHC versus -6.4 kcal/mol for CHC when binding to the inward-open MCT1 homology model .

This difference in estimated binding affinities equates to an approximately 160-fold higher affinity of TBDPS-CHC for MCT1 compared to CHC, which aligns with experimental observations . Furthermore, docking studies revealed that out of the top 20 binding poses determined for TBDPS-CHC binding to MCT1, 11 occupied the same structural binding site with minimal RMSD changes (<2 Å), suggesting high binding specificity .

In Vitro Studies

Cell Proliferation Inhibition

TBDPS-CHC has demonstrated remarkable cell proliferation inhibition properties in various cancer cell lines. In vitro studies have shown that TBDPS-CHC exhibits significantly enhanced anticancer activity compared to the parent compound CHC . The following table summarizes the comparative IC50 values (in μM) of TBDPS-CHC (2a), Ex-TBDPS-CHC (2b), and CHC (1) against different cancer cell lines:

CompoundMDA-MB-2314T1MCF7WiDr
CHC (1)5300 ± 1303600 ± 3004000 ± 1301100 ± 96
TBDPS-CHC (2a)93 ± 056 ± 139 ± 341 ± 2
Ex-TBDPS-CHC (2b)71 ± 122 ± 135 ± 36 ± 1

Average ± SEM of three separate experiments

These data clearly demonstrate that TBDPS-CHC exhibits significantly lower IC50 values compared to CHC across all tested cancer cell lines, indicating substantially higher potency. For instance, in MDA-MB-231 breast cancer cells, TBDPS-CHC shows approximately 57-fold higher potency than CHC. Similarly, in WiDr colorectal cancer cells, TBDPS-CHC is about 27-fold more potent than CHC .

MCT1 Inhibitory Properties

One of the most notable properties of TBDPS-CHC is its potent inhibition of MCT1. Lactate-uptake studies have been conducted to evaluate the MCT1 inhibitory potency of TBDPS-CHC compared to CHC and other derivatives. The following table presents the IC50 values (in nM) for MCT1 inhibition:

CompoundMCT1 (IC50, nM)
CHC (1)>150000
TBDPS-CHC (2a)408 ± 5
Ex-TBDPS-CHC (2b)97 ± 7
Ex-OH-CHC (2c)>5000
Ex-Br-CHC (2d)>5000

Average ± SEM of three separate experiments

These results indicate that TBDPS-CHC has an IC50 value of 408 ± 5 nM for MCT1 inhibition, which is more than 367-fold lower than that of CHC (>150000 nM) . This dramatic improvement in MCT1 inhibitory potency highlights the significant impact of incorporating the TBDPS group into the CHC structure. Interestingly, Ex-TBDPS-CHC (2b), which contains a 2-carbon spacer ethyl group, shows even greater potency with an IC50 value of 97 ± 7 nM .

Effects on Cellular Metabolism

The impact of TBDPS-CHC on cellular metabolism has been evaluated using Seahorse XFe96® assays, which measure glycolysis and mitochondrial function in real-time . These studies were conducted in MCT1-expressing WiDr and MCT4-expressing MDA-MB-231 cell lines to understand how TBDPS-CHC affects metabolic pathways in cancer cells .

The results from these metabolic studies show that TBDPS-CHC significantly affects both glycolytic and mitochondrial metabolic pathways . By inhibiting MCT1, TBDPS-CHC disrupts the flow of lactate, a metabolically important molecule for cancer cells, thereby affecting their energy metabolism. This dual impact on glycolysis and mitochondrial function may contribute to the compound's enhanced anticancer activity compared to the parent compound CHC .

In Vivo Studies

Toxicity Evaluation

In vivo studies have been conducted to assess the systemic toxicity of TBDPS-CHC. According to research findings, TBDPS-CHC demonstrates good tolerability in animal models . The enhanced stability of the TBDPS group likely contributes to the favorable toxicity profile of the compound, as it prevents rapid metabolism and potential generation of toxic metabolites.

The improved pharmacological properties of TBDPS-CHC, particularly its increased lipophilicity and metabolic stability, may contribute to its favorable in vivo toxicity profile. These characteristics allow for more controlled distribution and elimination of the compound, potentially reducing off-target effects and systemic toxicity .

Anticancer Efficacy

TBDPS-CHC has demonstrated promising anticancer efficacy in vivo. Studies conducted using colorectal cancer cell WiDr tumor xenograft models have shown that TBDPS-CHC exhibits good single-agent anticancer efficacy . In comparative studies, TBDPS-CHC (compound 2a) showed higher efficacy compared to Ex-TBDPS-CHC (compound 2b), with tumor growth suppression of 36% versus 28%, respectively .

These findings are particularly significant as they demonstrate that the enhanced in vitro properties of TBDPS-CHC translate to meaningful anticancer effects in vivo. The ability of TBDPS-CHC to function as an effective single agent in cancer treatment models suggests its potential value as a therapeutic candidate, either alone or in combination with other anticancer agents.

Comparison with Other MCT Inhibitors

TBDPS-CHC represents a significant advancement in the development of MCT1 inhibitors. Compared to its parent compound CHC, TBDPS-CHC demonstrates substantially enhanced MCT1 inhibitory potency and anticancer efficacy . While CHC has been used as a tool compound in cancer metabolism research, its relatively low potency (IC50 >150000 nM for MCT1 inhibition) limited its therapeutic potential . In contrast, TBDPS-CHC exhibits an IC50 of 408 ± 5 nM for MCT1 inhibition, representing more than a 367-fold improvement in potency .

Other derivatives, such as Ex-OH-CHC (2c) and Ex-Br-CHC (2d), which lack the silyl group, show significantly reduced activity (IC50 >500 μM for cell proliferation inhibition and >5000 nM for MCT1 inhibition), highlighting the importance of the TBDPS group in conferring biological activity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator